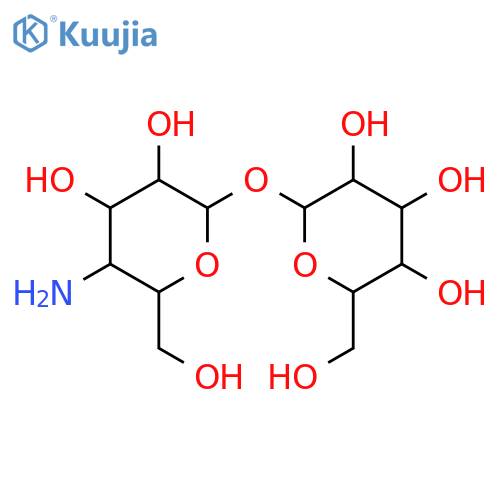Cas no 51855-99-3 (a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-)

51855-99-3 structure
商品名:a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-
a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy- 化学的及び物理的性質
名前と識別子
-
- a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-
- .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl 4-amino-4-deoxy-
- 4-trehalosamine
- DTXSID30966180
- 4-amino-4-deoxy-alpha,alpha-trehalose
- 4-amino-4-deoxytrehalose
- (2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- alpha-D-Glucopyranoside, alpha-D-glucopyranosyl 4-amino-4-deoxy-
- Hexopyranosyl 4-amino-4-deoxyhexopyranoside
- Trehalose, 4-amino-4-deoxy-
- 51855-99-3
-
- インチ: InChI=1S/C12H23NO10/c13-5-3(1-14)21-11(9(19)7(5)17)23-12-10(20)8(18)6(16)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
- InChIKey: GXKCUFUYTFWGNK-LIZSDCNHSA-N
- ほほえんだ: C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O
計算された属性
- せいみつぶんしりょう: 341.13219593g/mol
- どういたいしつりょう: 341.13219593g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 11
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 195Ų
- 疎水性パラメータ計算基準値(XlogP): -4.4
a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00E2PC-25mg |
4-trehalosamine |
51855-99-3 | ≥90% | 25mg |
$524.00 | 2024-04-30 |
a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy- 関連文献
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
51855-99-3 (a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-) 関連製品
- 59-01-8(Kanamycin A)
- 4696-76-8(Bekanamycin)
- 8063-07-8(kanamycin)
- 148411-57-8(Chitosan oligosaccharide)
- 29390-67-8(6-Monodeoxy-6-monoamino-beta-cyclodextrine)
- 57707-64-9(2-azidoacetonitrile)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
